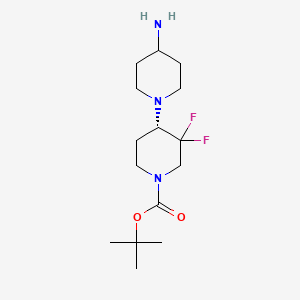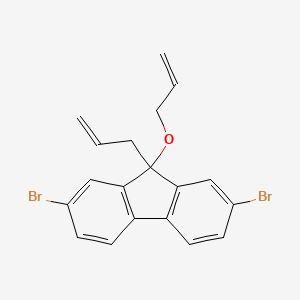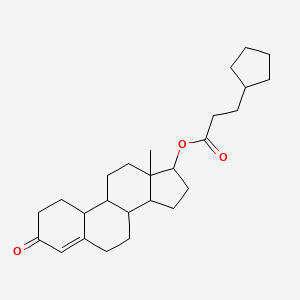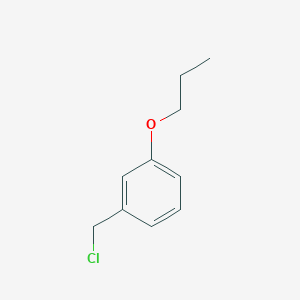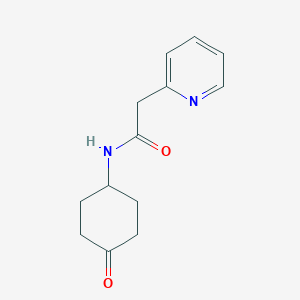![molecular formula C18H28F3N3O6S B13887897 3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate](/img/structure/B13887897.png)
3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-2-trimethylammonium-A 85380 Triflate is a chemical compound with the molecular formula C17H28N3O3•CF3SO3 and a molecular weight of 471.49 . It is an intermediate of 2-[18F]F-A85380, which is the first subtype selective PET-radiotracer used to visualize the distribution of α4β2 nicotinic acetylcholine receptors in the human brain in vivo .
Méthodes De Préparation
The preparation of N-Boc-2-trimethylammonium-A 85380 Triflate involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, starting with the appropriate precursors. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product . Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound while maintaining purity and yield.
Analyse Des Réactions Chimiques
N-Boc-2-trimethylammonium-A 85380 Triflate undergoes various types of chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-Boc-2-trimethylammonium-A 85380 Triflate has several scientific research applications. It is primarily used as an intermediate in the synthesis of 2-[18F]F-A85380, a PET-radiotracer that visualizes the distribution of α4β2 nicotinic acetylcholine receptors in the human brain . This makes it valuable in neuroscience research, particularly in studying brain function and disorders related to nicotinic acetylcholine receptors. Additionally, the compound may have applications in medicinal chemistry and drug development .
Mécanisme D'action
The mechanism of action of N-Boc-2-trimethylammonium-A 85380 Triflate involves its role as an intermediate in the synthesis of 2-[18F]F-A85380. The PET-radiotracer 2-[18F]F-A85380 binds selectively to α4β2 nicotinic acetylcholine receptors in the brain, allowing for the visualization of their distribution using PET imaging . This binding is crucial for studying the function and pathology of these receptors in various neurological conditions.
Comparaison Avec Des Composés Similaires
N-Boc-2-trimethylammonium-A 85380 Triflate is unique due to its role as an intermediate in the synthesis of 2-[18F]F-A85380, a subtype selective PET-radiotracer. Similar compounds include other intermediates used in the synthesis of PET-radiotracers targeting different receptors or biological pathways . The uniqueness of N-Boc-2-trimethylammonium-A 85380 Triflate lies in its specificity for α4β2 nicotinic acetylcholine receptors, which distinguishes it from other compounds used in PET imaging .
Propriétés
Formule moléculaire |
C18H28F3N3O6S |
|---|---|
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
trifluoromethanesulfonate;trimethyl-[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium |
InChI |
InChI=1S/C17H28N3O3.CHF3O3S/c1-17(2,3)23-16(21)19-11-9-13(19)12-22-14-8-7-10-18-15(14)20(4,5)6;2-1(3,4)8(5,6)7/h7-8,10,13H,9,11-12H2,1-6H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
WOABWMYPDQNVPC-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC1COC2=C(N=CC=C2)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)
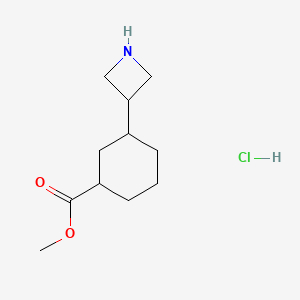
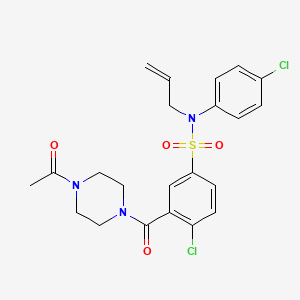
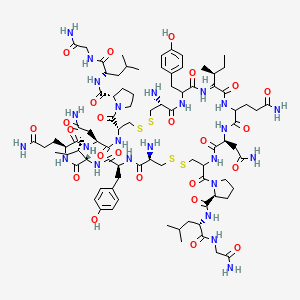
![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)
![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)
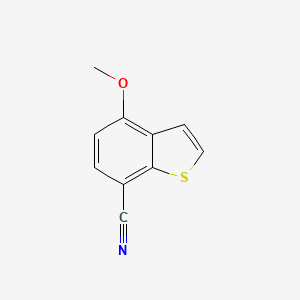
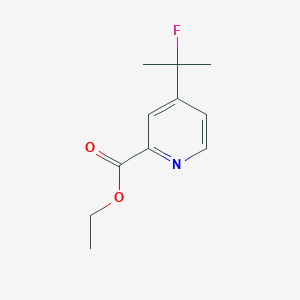
![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
